molecular formula C11H6ClF3N2O B3174636 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine CAS No. 954221-84-2

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No.: B3174636
CAS No.: 954221-84-2
M. Wt: 274.62 g/mol
InChI Key: MCHUERUQEQRXLD-UHFFFAOYSA-N
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Description

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine is a useful research compound. Its molecular formula is C11H6ClF3N2O and its molecular weight is 274.62 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-10-5-9(16-6-17-10)7-1-3-8(4-2-7)18-11(13,14)15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHUERUQEQRXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Pyrimidine Scaffolds in Contemporary Medicinal Chemistry

The pyrimidine (B1678525) ring system is a cornerstone of medicinal chemistry, recognized for its presence in fundamental biological molecules and its remarkable versatility as a scaffold for therapeutic agents. wjarr.comhumanjournals.com As a basic nucleus in the nucleic acids DNA and RNA (in the form of thymine, cytosine, and uracil), pyrimidine's role in biological processes is profound. humanjournals.comnih.gov This inherent biocompatibility and structural prominence have made its derivatives a fertile ground for the development of new drugs.

Researchers have successfully developed and synthesized a multitude of pyrimidine analogues that exhibit a broad spectrum of biological activities. wjarr.com The six-membered heterocyclic ring can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. This has led to the creation of pyrimidine-based drugs with diverse therapeutic applications, including:

Anticancer Agents: Many pyrimidine derivatives are potent anticancer drugs, such as the well-known 5-fluorouracil. humanjournals.com They often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. nih.gov

Antimicrobial Agents: The pyrimidine scaffold is central to numerous compounds developed to combat bacterial and fungal infections. wjarr.comnih.gov For instance, Trimethoprim is an antibacterial drug that selectively inhibits bacterial dihydrofolate reductase. wjarr.com

Antiviral Agents: Pyrimidine nucleoside analogues, like Acyclovir and Ribavirin, are crucial in antiviral therapy. humanjournals.com

Agrochemicals: Beyond pharmaceuticals, pyrimidine derivatives are widely used in agriculture as fungicides and herbicides, demonstrating their broad utility in controlling biological systems. nih.govnih.govacs.org

The following table provides examples of the diverse biological activities associated with the pyrimidine scaffold.

Biological ActivityExample Compound Class/DrugTherapeutic Area
Anticancer5-Fluorouracil, CapecitabineOncology
AntibacterialTrimethoprimInfectious Disease
AntiviralAcyclovir, RibavirinInfectious Disease
AntifungalPyrimethanilAgrochemical
Anti-inflammatoryVarious experimental derivativesInflammation

This wide range of activities underscores why the pyrimidine nucleus is considered a "privileged scaffold" in medicinal chemistry, continually inspiring the design and synthesis of new therapeutic candidates. nih.gov

The Unique Influence of Trifluoromethoxy Substitution on the Biological Activity of Pyrimidine Derivatives

The incorporation of fluorine-containing groups is a powerful strategy in modern drug design, and the trifluoromethoxy (-OCF₃) group is of particular importance. mdpi.comresearchgate.net While less common than its trifluoromethyl (-CF₃) counterpart, the -OCF₃ group imparts a unique combination of properties that can significantly enhance the pharmacological profile of a parent molecule, including pyrimidine (B1678525) derivatives. mdpi.com

The key influences of trifluoromethoxy substitution include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation. This can increase a drug's half-life and bioavailability. mdpi.com

Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier. This property is critical for drugs targeting the central nervous system or needing to penetrate cells to reach their target. mdpi.com

Electronic Properties: The -OCF₃ group is a strong electron-withdrawing group. This electronic perturbation can alter the reactivity of an aromatic ring and, crucially, modulate the binding affinity of the molecule to its biological target. mdpi.com It can enhance interactions within biological systems, leading to improved potency. researchgate.net

The strategic placement of a trifluoromethoxy group on a pyrimidine-based scaffold can thus be a key step in transforming a simple heterocyclic compound into a potent and effective drug candidate. This is exemplified by several FDA-approved drugs containing the -OCF₃ group, such as Riluzole, used for amyotrophic lateral sclerosis. mdpi.com

Computational and Chemoinformatics Approaches in the Study of 4 Chloro 6 4 Trifluoromethoxy Phenyl Pyrimidine

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

A thorough review of scientific databases reveals a lack of specific molecular docking studies focused on 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein. (This table is illustrative and does not represent actual experimental data.)

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Hydrogen Bonds
Kinase X Data not available Data not available Data not available
Protease Y Data not available Data not available Data not available
Receptor Z Data not available Data not available Data not available

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Specific Quantitative Structure-Activity Relationship (QSAR) models centered on this compound have not been identified in the surveyed literature.

QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of molecules with known activities, QSAR models can identify the physicochemical properties, or "descriptors," that are most influential in determining the biological response. These models can then be used to predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally related pyrimidine (B1678525) derivatives with corresponding biological activity data. By developing a predictive QSAR model, researchers could understand which structural features of the pyrimidine scaffold are critical for its activity. For instance, the model could reveal the importance of the chloro, trifluoromethoxy, or phenyl groups for the compound's biological function, thereby guiding the design of more potent analogues.

Table 2: Illustrative QSAR Model Equation for a Series of Pyrimidine Derivatives. (This table is for conceptual purposes only as no specific model for the title compound was found.)

Model Equation Statistical Parameters
pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + β3(Dipole Moment) R²: Data not availableQ²: Data not availableRMSE: Data not available

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used in chemistry and materials science to predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding a molecule's reactivity.

Applying DFT calculations to this compound could provide a detailed understanding of its electronic properties. For example, the HOMO-LUMO energy gap can indicate the molecule's chemical stability and reactivity. Mapping the electrostatic potential could reveal the electron-rich and electron-deficient regions of the molecule, which are important for predicting sites of interaction with biological targets.

Table 3: Potential DFT-Calculated Parameters for this compound. (This table illustrates the type of data that would be generated from DFT calculations; no actual data is available.)

Parameter Calculated Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Dipole Moment Data not available
Electron Affinity Data not available
Ionization Potential Data not available

Virtual Screening and Ligand-Based Drug Design Strategies

No specific virtual screening or ligand-based drug design studies featuring this compound as a lead compound are currently published.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. These methods are particularly useful when the three-dimensional structure of the target is unknown.

If this compound were identified as a hit compound with desirable biological activity, it could serve as a template in ligand-based drug design. Pharmacophore modeling, a common ligand-based approach, could be used to define the essential structural features required for activity. This pharmacophore model could then be used to screen virtual libraries for other compounds that possess these features, potentially leading to the discovery of novel and diverse chemical scaffolds with similar biological activity.

Table 4: Hypothetical Pharmacophore Model Features Derived from this compound. (This table is a conceptual representation of a pharmacophore model.)

Feature Location
Hydrogen Bond Acceptor Pyrimidine nitrogen atoms
Halogen Bond Donor Chlorine atom at position 4
Hydrophobic/Aromatic Center Phenyl ring
Negative Ionizable Feature Trifluoromethoxy group

Application of Molecular Descriptors in Activity and Affinity Prediction

There is a lack of published research detailing the use of specific molecular descriptors for predicting the activity and affinity of this compound.

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be derived from the chemical structure and are used to quantify various aspects of a molecule, including its topology, geometry, and electronic properties. In chemoinformatics, molecular descriptors are fundamental to the development of QSAR models and other predictive tools for biological activity and physicochemical properties.

For this compound, a range of molecular descriptors could be calculated to correlate its structure with potential biological activities. These could include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). By analyzing these descriptors in relation to experimental data for a series of related compounds, it would be possible to build predictive models for the activity and affinity of new pyrimidine derivatives.

Table 5: Examples of Molecular Descriptors Potentially Relevant for this compound. (This table lists common molecular descriptors and is not based on specific calculations for the title compound.)

Descriptor Class Example Descriptors
Constitutional Molecular Weight, Number of H-bond donors/acceptors
Topological Wiener Index, Randic Index
Geometrical Molecular Surface Area, Molecular Volume
Physicochemical LogP (lipophilicity), Molar Refractivity
Quantum-Chemical HOMO Energy, LUMO Energy, Dipole Moment

Broader Academic and Research Applications of the 4 Chloro 6 4 Trifluoromethoxy Phenyl Pyrimidine Scaffold

Development as Chemical Probes for Elucidating Biological Mechanisms

While direct studies on 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine as a chemical probe are not extensively documented, the inherent properties of the pyrimidine (B1678525) scaffold and trifluoromethoxy-substituted aromatics suggest its significant potential in this area. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their functions in a cellular context. nih.gov The development of such tools is crucial for target identification and validation in drug discovery. nih.gov

The pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors. By modifying the this compound scaffold, researchers can design probes for a variety of biological targets. For instance, the chloro group can be displaced by various nucleophiles to attach reporter groups, such as fluorophores or biotin (B1667282) tags, without significantly altering the core structure's binding affinity for its target.

The trifluoromethoxy group can contribute to improved metabolic stability and cell permeability, which are desirable properties for effective chemical probes. Furthermore, pyrimidine-based fluorescent probes have been successfully developed for bio-imaging, demonstrating the utility of this heterocyclic system in creating tools for biological research. nih.gov The table below illustrates the potential of pyrimidine derivatives as a basis for chemical probes by showcasing the activity of analogous compounds in biological assays.

Compound Scaffold Target Application Reference
Pyrimidine-BODIPYTumor CellsIn vivo imaging and photodynamic therapy nih.gov
Pyrimidine-based inhibitorsCDC42/RHOJStudying cancer cell proliferation acs.org
4,6-Disubstituted pyrimidinesMARK4 KinaseInvestigating Alzheimer's disease pathology nih.gov

Contributions to Advanced Materials Science Research (e.g., Organic Semiconductors)

The application of pyrimidine derivatives in advanced materials science, particularly in the field of organic electronics, is an area of active research. The electron-deficient nature of the pyrimidine ring makes it an excellent building block for n-type organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. researchgate.netresearchgate.net

The incorporation of fluorine atoms into organic materials can significantly influence their electronic properties. The trifluoromethoxy group, in particular, is known to lower both the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the stability of the material against oxidative degradation. rsc.org This makes the this compound scaffold a promising candidate for the development of novel organic electronic materials.

While specific research on the use of this compound in organic semiconductors is still emerging, the properties of related compounds suggest its potential. Pyrimidine-based materials have been successfully used as bipolar host materials in OLEDs, leading to devices with high external quantum efficiencies. rsc.orgnih.gov The combination of the electron-accepting pyrimidine core and the electron-withdrawing trifluoromethoxy-phenyl group could lead to materials with desirable charge transport properties. The following table summarizes the key properties of pyrimidine-based materials relevant to their application in organic electronics.

Material Class Key Properties Potential Application Reference
Pyrimidine-based polymersElectron-deficient, π-conjugatedOrganic solar cells, OFETs researchgate.net
Fluorinated organic materialsLowered HOMO/LUMO, improved stabilityn-type semiconductors, OLEDs rsc.org
Pyrimidine-based host materialsBipolar charge transport, high thermal stabilityHigh-efficiency OLEDs rsc.org

Future Perspectives in Heterocyclic Chemistry and Rational Drug Design

The this compound scaffold holds considerable promise for future developments in both heterocyclic chemistry and rational drug design. The versatility of the pyrimidine ring system, coupled with the unique properties of the trifluoromethoxy group, provides a rich platform for chemical exploration.

In the realm of heterocyclic chemistry, the development of novel synthetic methodologies for the functionalization of the pyrimidine core remains a key area of interest. Efficient and selective methods for the substitution of the chloro group and the modification of the phenyl ring will enable the creation of diverse libraries of compounds for various applications. nih.govresearchgate.net The synthesis of complex pyrimidine derivatives through multi-component reactions and cross-coupling strategies is expected to expand the chemical space accessible from this scaffold.

From the perspective of rational drug design, the pyrimidine scaffold is a "privileged" structure, frequently found in potent inhibitors of various protein kinases. nih.gov Kinase inhibitors are a major class of targeted cancer therapeutics. The this compound core can serve as a starting point for the design of selective inhibitors for specific kinases implicated in disease. The trifluoromethoxy group can enhance binding affinity and improve pharmacokinetic properties. Structure-activity relationship (SAR) studies on derivatives of this scaffold will be crucial in optimizing their biological activity and selectivity. nih.gov The future of drug discovery with this scaffold will likely involve a combination of computational modeling and synthetic chemistry to design next-generation therapeutics with improved efficacy and safety profiles.

Q & A

Q. What are the recommended synthetic routes for preparing 4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine?

The synthesis typically involves multi-step organic reactions. A common approach includes:

Trifluoromethylation : Reacting a precursor (e.g., 4-chloro-6-phenylpyrimidine) with trifluoromethyl iodide in the presence of a base like potassium carbonate to introduce the trifluoromethoxy group .

Substitution Reactions : Chlorination at the 4-position of the pyrimidine ring using agents like POCl₃ or PCl₅ under reflux conditions .

Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Q. Key Considerations :

  • Monitor reaction progress using TLC with UV visualization.
  • Optimize solvent systems (e.g., DMF for polar intermediates, hexane/ethyl acetate for purification) .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during high-temperature reactions .
  • Waste Disposal : Segregate halogenated waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

Q. Safety Data :

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Q. How can the compound be characterized to confirm its structure and purity?

  • Spectroscopic Methods :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and trifluoromethoxy groups (δ ~120–125 ppm in ¹⁹F NMR) .
    • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 305.05) .
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .
  • X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., dihedral angles between pyrimidine and phenyl rings) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound?

  • Dose-Response Studies : Test across a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed biological targets (e.g., kinase enzymes) .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., ATPase activity vs. cell viability) to isolate confounding variables .

Q. Example Contradiction :

  • Inconsistent IC₅₀ values in enzyme inhibition assays may arise from buffer composition (e.g., Mg²⁺ concentration affecting ATP binding) .

Q. How does the trifluoromethoxy group influence the compound’s structure-activity relationship (SAR)?

  • Electron-Withdrawing Effects : The -OCF₃ group enhances electrophilicity of the pyrimidine ring, improving binding to hydrophobic enzyme pockets .

  • Metabolic Stability : Trifluoromethoxy reduces oxidative metabolism, increasing half-life in vivo compared to methoxy analogs .

  • Comparative SAR :

    SubstituentLogPIC₅₀ (nM)Half-life (h)
    -OCH₃2.14501.5
    -OCF₃ (Target)2.81204.2
    -CF₃3.2855.0
    Data adapted from .

Q. What advanced analytical methods are recommended for studying its interaction with biomolecules?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to proteins like serum albumin .
  • Molecular Dynamics (MD) Simulations : Model interactions with ATP-binding sites (e.g., in EGFR kinase) over 100-ns trajectories .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .

Q. Case Study :

  • MD simulations revealed that the trifluoromethoxy group stabilizes a π-π stacking interaction with Phe723 in EGFR, explaining its 3-fold higher affinity vs. non-fluorinated analogs .

Q. How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

  • Process Optimization : Replace hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve yield (>80%) .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. Scalability Data :

  • Pilot-scale runs (100 g) achieved 78% yield with 99% purity via continuous flow reactors .

Q. What are the implications of crystallographic data for drug design?

  • Torsion Angles : The dihedral angle between pyrimidine and phenyl rings (e.g., 35.2° in X-ray structures) influences conformational flexibility and binding .
  • Hydrogen Bonding : C=O···H-N interactions with active-site residues (e.g., Lys721 in kinases) are critical for inhibitory activity .

Q. Structural Insights :

  • Crystallography of analogs (e.g., 4-chloro-6-methylpyrimidines) revealed that chloro substituents enhance halogen bonding with sulfur atoms in cysteine residues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine
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4-chloro-6-[4-(trifluoromethoxy)phenyl]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.